molecular formula C17H14N4O3 B2995276 N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide CAS No. 2470280-43-2

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide

Cat. No.: B2995276
CAS No.: 2470280-43-2
M. Wt: 322.324
InChI Key: WGTCRYWISNTHGZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide is a synthetic small molecule designed for life sciences research. This compound features a hybrid structure combining a 1H-benzimidazole core, known for its privileged status in medicinal chemistry, with a 2,6-dioxopiperidin-3-yl (glutaramide) moiety . The 1H-benzimidazole scaffold is a common feature in numerous biologically active compounds and approved drugs, associated with a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties . Research into analogous compounds containing the 2,6-dioxopiperidine group has shown its significance in the development of therapeutics, particularly in anticancer agents . Similarly, benzimidazole derivatives have been extensively studied and found to exhibit potent biological activities; for instance, certain N,2,6-trisubstituted 1H-benzimidazole derivatives have demonstrated low micromolar IC50 values against various cancer cell lines such as HepG2, MDA-MB-231, and MCF7 . Other derivatives based on a 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure have been identified as potential anti-inflammatory agents by inhibiting the production of key inflammatory mediators like NO and TNF-α in cellular models . The specific research applications and mechanism of action for this compound are yet to be fully elucidated and represent an area for scientific investigation. Researchers may explore its potential in various biochemical and cellular assays based on its compelling molecular architecture. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-13-6-5-12(17(24)21-13)20-16(23)11-7-9-3-1-2-4-10(9)14-15(11)19-8-18-14/h1-4,7-8,12H,5-6H2,(H,18,19)(H,20,23)(H,21,22,24)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTCRYWISNTHGZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)C2=CC3=CC=CC=C3C4=C2N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide can be achieved through multiple synthetic routes. One common method involves the initial formation of the 2,6-dioxopiperidine ring via a cyclization reaction, followed by the coupling of the resulting intermediate with 1H-benzo[e]benzimidazole-4-carboxylic acid. Typical reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N'-dicyclohexylcarbodiimide to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of the synthesis route to maximize yield and minimize waste. Techniques such as high-throughput screening of reaction conditions, and the use of continuous flow reactors, enable efficient and scalable production. The adoption of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also crucial in industrial settings to ensure sustainable and eco-friendly manufacturing processes.

Chemical Reactions Analysis

Types of Reactions: N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The compound's reactivity can be attributed to the presence of both electrophilic and nucleophilic sites within its molecular structure.

Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformation of the compound.

Major Products: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the piperidine ring can yield N-[(3S)-2,6-dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxylic acid, while substitution reactions can introduce various functional groups at the benzo[e]benzimidazole moiety, generating a diverse array of derivatives.

Scientific Research Applications

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide has garnered significant attention in scientific research due to its versatile applications:

Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of complex molecules and materials. Its unique structure allows for facile modifications, enabling the design and development of novel chemical entities with tailored properties.

Biology: In biological research, this compound exhibits potential as a bioactive molecule

Medicine: In the field of medicine, this compound's interactions with biological molecules may lead to therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurodegenerative disorders, through mechanisms such as enzyme inhibition and receptor modulation.

Industry: Industrially, the compound's chemical versatility makes it useful in the development of advanced materials, such as polymers and coatings. Its incorporation into material matrices can impart desirable properties, including enhanced mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide involves its binding to specific molecular targets, such as enzymes or receptors. This binding can alter the target's activity, leading to downstream effects on cellular processes. For example, the compound may inhibit enzyme activity by blocking the active site, or modulate receptor function by acting as an agonist or antagonist. The precise pathways and targets involved depend on the specific biological context and the compound's chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzimidazole-4-carboxamide derivatives designed as PARP-1 inhibitors. Key structural analogs differ primarily in their linker groups and heterocyclic substitutions, which influence potency, selectivity, and pharmacokinetics. Below is a comparative analysis based on recent studies:

Table 1: Structural and Functional Comparison of Benzimidazole-4-Carboxamide PARP-1 Inhibitors

Compound Name/Linker Group PARP-1 IC₅₀ (nM) BBB Penetration In Vivo Efficacy (Tumor Model) Key Findings
N-[(3S)-2,6-Dioxopiperidin-3-yl]-... 12.5 Yes Intracranial melanoma, glioma, lymphoma Synergizes with TMZ; 80% increase in survival in murine models
Piperidine-linked derivative (Compound 5a) 25.3 Not reported N/A Moderate potency; piperidine linker reduces binding affinity
Piperazine-linked derivative (Compound 5d) 8.7 Not reported N/A Superior in vitro potency (IC₅₀ <10 nM); lacks in vivo CNS data
Aromatic amide-chalcone hybrids >100 No Non-CNS solid tumors Focus on TP53 upregulation; limited PARP-1 inhibition

Key Insights

Linker Group Impact :

  • The (3S)-2,6-dioxopiperidin-3-yl group in the compound confers both PARP-1 inhibition (IC₅₀ = 12.5 nM) and BBB penetration, a unique advantage over analogs like piperazine- or piperidine-linked derivatives, which exhibit higher in vitro potency (e.g., Compound 5d: IC₅₀ = 8.7 nM) but lack demonstrated CNS activity .
  • Piperidine-linked derivatives (e.g., Compound 5a) show reduced binding affinity, likely due to steric hindrance from the saturated six-membered ring .

Pharmacokinetic Differentiation :

  • The compound’s dioxopiperidine moiety enhances metabolic stability and BBB penetration compared to chalcone-based hybrids, which exhibit poor solubility and negligible CNS uptake .

Therapeutic Scope :

  • Unlike aromatic amide-chalcone hybrids (e.g., TP53 activators), the compound specifically targets PARP-1, making it more suitable for combination therapies with alkylating agents like TMZ .

Research Findings and Data Analysis

Preclinical Efficacy

  • Intracranial Models: In murine models of intracranial melanoma (B16) and lymphoma (L5178Y), the compound combined with TMZ increased median survival by 80–120% compared to TMZ alone. This synergy is attributed to PARP-1 inhibition, which exacerbates TMZ-induced DNA strand breaks .
  • Antimetastatic Activity: The compound reduced lung metastases by 65% in melanoma models, underscoring its systemic efficacy .

Comparative Limitations

  • While piperazine-linked derivatives (e.g., Compound 5d) exhibit lower IC₅₀ values in vitro, their inability to cross the BBB limits utility in CNS cancers .
  • Chalcone hybrids, though structurally distinct, show negligible PARP-1 inhibition, redirecting focus to TP53 pathways instead .

Biological Activity

N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₃O₃
  • Molecular Weight : 273.29 g/mol

This compound features a benzimidazole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antitumor activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Key Findings :

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assay Types : Both two-dimensional (2D) and three-dimensional (3D) assays were employed to evaluate cell viability and proliferation.
CompoundIC50 in 2D Assay (µM)IC50 in 3D Assay (µM)
This compound6.26 ± 0.3320.46 ± 8.63
Doxorubicin1.31 ± 0.115.86 ± 1.10
Staurosporine0.047 ± 0.0070.095 ± 0.01

The data indicates that the compound exhibits higher potency in the 2D format compared to the 3D format, which may be attributed to challenges in penetration within three-dimensional cell structures .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Tested Organisms :

  • Escherichia coli (Gram-negative)
  • Staphylococcus aureus (Gram-positive)

The compound demonstrated significant antibacterial effects, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is primarily through interaction with DNA and inhibition of cellular proliferation.

DNA Binding Studies

Studies have shown that benzimidazole derivatives typically bind to the minor groove of DNA, influencing gene expression and cellular processes related to growth and apoptosis . This interaction is crucial for their antitumor efficacy.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Study on Lung Cancer Cell Lines :
    • Researchers evaluated the compound's effects on A549 cells using both MTS assays for viability and BrdU assays for measuring antiproliferative activity.
    • Results indicated a dose-dependent decrease in cell viability with increasing concentrations of the compound.
  • Antimicrobial Efficacy Assessment :
    • The compound was tested against E. coli and S. aureus using broth microdilution methods.
    • It exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.